The synthesis of N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine can be approached through several methods. One common route involves the reaction of 2-aminoethanol with a suitable phenolic compound. The tert-butoxycarbonyl (Boc) protecting group is typically introduced to enhance the stability and reactivity of the amine during subsequent reactions.
The molecular structure of N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine features several key functional groups:
The InChI key for this compound is SXJBKMFXDGMUJG-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)O)OC. These representations provide insight into the spatial arrangement of atoms within the molecule, critical for understanding its reactivity and interaction with biological systems .
N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine can participate in various chemical reactions:
The mechanism of action for N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine primarily involves its interaction with various enzymes within metabolic pathways. Studies have shown that compounds structurally related to this compound can influence cytochrome P450 enzyme activities, leading to alterations in drug metabolism and efficacy.
The specific mechanisms include:
N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and biological studies .
N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine has diverse applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0